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Compound of Interest

Compound Name: 2,4-Dimethylpyridin-3-amine

Cat. No.: B086116

Introduction

2,4-Dimethylpyridin-3-amine is a substituted pyridine derivative with potential applications in
medicinal chemistry and materials science. A thorough understanding of its spectroscopic
properties is fundamental for its identification, characterization, and the elucidation of its role in
various chemical processes. This guide provides a summary of available spectroscopic data
and the experimental protocols for their acquisition.

Molecular Structure

Chemical Formula: C7H10N2 Molecular Weight: 122.17 g/mol CAS Number: 1073-21-8[1]

Spectroscopic Data

A comprehensive search of available scientific literature and databases did not yield specific
experimental spectroscopic data for 2,4-Dimethylpyridin-3-amine. While data for isomeric and
related compounds are available, direct tH NMR, 3C NMR, IR, and mass spectrometry data for
this specific molecule are not published.

However, based on the known spectroscopic characteristics of similar pyridine and amine
compounds, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the
amine protons, and the two methyl groups.

Predicted Chemical Shift

Proton Multiplicity
(ppm)

Pyridine-H 75-85 d

Pyridine-H 6.5-75 d

NH:z Broad singlet S

CHs (C2) 22-25 s

CHs (C4) 22-25 s

Note: The chemical shift of the amine protons can vary significantly depending on the solvent

and concentration.
13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.

Carbon Predicted Chemical Shift (ppm)
Pyridine-C (quaternary) 140 - 160

Pyridine-C (CH) 115- 140

CHs 15-25

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. For 2,4-
Dimethylpyridin-3-amine, the key vibrational modes are associated with the N-H bonds of the
primary amine and the C-N and C=C bonds of the pyridine ring.

_ Expected Wavenumber .
Functional Group ( 1 Intensity
cm-

N-H Stretch (asymmetric &

_ 3300 - 3500 Medium
symmetric)
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (aliphatic) 2850 - 3000 Medium
N-H Bend 1580 - 1650 Strong
C=C and C=N Stretch )
o 1400 - 1600 Medium-Strong
(aromatic ring)
C-N Stretch 1250 - 1335 Medium

Primary aromatic amines typically show two N-H stretching bands.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Expected Fragmentation:

e Molecular lon (M*): The most intense peak corresponding to the molecular weight of the
compound (m/z = 122).

o Key Fragments: Loss of a methyl group ([M-15]"), loss of HCN ([M-27]*), and other
fragments resulting from the cleavage of the pyridine ring.

Experimental Protocols

While specific protocols for 2,4-Dimethylpyridin-3-amine are not available, general
procedures for acquiring spectroscopic data for similar organic compounds are well-
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established.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
o Reference the spectrum to the residual solvent peak.[4]
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak.[4]

IR Spectroscopy Protocol

e Sample Preparation:

o Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder
and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR)
technique with the solid sample placed directly on the crystal.

o Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or
use a solution cell.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://repositorio.uam.es/server/api/core/bitstreams/98662a52-8905-4c5a-814c-36659271bf97/content
https://repositorio.uam.es/server/api/core/bitstreams/98662a52-8905-4c5a-814c-36659271bf97/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Record a background spectrum of the empty sample holder or pure solvent.
o Record the sample spectrum over the range of 4000-400 cm~1,

o The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry Protocol

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source.

« lonization Method: Electron lonization (EIl) is a common method for small organic molecules.
Electrospray lonization (ESI) is also frequently used, especially when coupled with liquid

chromatography.

e Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight
(TOF), or Orbitrap.[5]

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). The
data will show the relative abundance of different ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel compound like 2,4-Dimethylpyridin-3-amine.
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Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the
analysis of similar compounds and general principles of spectroscopy. Experimental verification
is required for definitive structural assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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